molecular formula C16H16O3 B14470666 Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone CAS No. 65363-46-4

Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone

Cat. No.: B14470666
CAS No.: 65363-46-4
M. Wt: 256.30 g/mol
InChI Key: HOCPTTYTZGWRLQ-UHFFFAOYSA-N
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Description

Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone is an organic compound characterized by a cyclopentyl group attached to a naphthalene ring with two hydroxyl groups at positions 3 and 4, and a methanone group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene derivatives followed by cyclopentylation and hydroxylation. The reaction conditions often require the use of strong acids like AlCl3 as a catalyst and solvents such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The methanone group can be reduced to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanol.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may inhibit certain enzymes or modulate signaling pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(3,4-dihydroxynaphthalen-1-yl)methanone
  • Cyclopentyl(3,4-dihydroxyphenyl)methanone
  • Cyclopentyl(3,4-dihydroxybenzyl)methanone

Uniqueness

Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone is unique due to the specific positioning of the hydroxyl groups on the naphthalene ring and the presence of the cyclopentyl group. This structural arrangement imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

65363-46-4

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

cyclopentyl-(3,4-dihydroxynaphthalen-2-yl)methanone

InChI

InChI=1S/C16H16O3/c17-14(10-5-1-2-6-10)13-9-11-7-3-4-8-12(11)15(18)16(13)19/h3-4,7-10,18-19H,1-2,5-6H2

InChI Key

HOCPTTYTZGWRLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)C2=CC3=CC=CC=C3C(=C2O)O

Origin of Product

United States

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